1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110784-44-6 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H16O/c1-11-9-12(2)14(16)15(3,10-11)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
GJQDXVGQSPEPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1=O)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One and Analogous Structures
Strategies for Forming the Biphenyl-Cyclohexadienone Linkage
The creation of the central carbon-carbon bond linking the two aryl rings is a fundamental step in the synthesis of biphenyl (B1667301) compounds. wikipedia.org Over the years, various cross-coupling and cyclization strategies have been developed to achieve this transformation efficiently.
Cross-Coupling Approaches for Aryl-Aryl Bond Formation (e.g., Suzuki-Miyaura, Ullmann)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds in modern organic synthesis. mdpi.com The Suzuki-Miyaura and Ullmann reactions are particularly prominent for the synthesis of biaryl compounds. gre.ac.ukresearchgate.netrsc.org
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. synarchive.com This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.com For the synthesis of a precursor to 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one, this could involve the coupling of a suitably substituted phenylboronic acid with a halogenated and methylated phenol (B47542) or anisole (B1667542) derivative, which would later be converted to the cyclohexadienone moiety.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl-I, Aryl-Br | Aryl-B(OH)₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Good to Excellent |
| Pd(OAc)₂ / SPhos | Aryl-Cl | Aryl-B(OH)₂ | K₃PO₄ | Toluene/Water | High |
The Ullmann reaction , one of the earliest methods for biaryl synthesis, traditionally involves the copper-promoted coupling of two aryl halides at elevated temperatures. organic-chemistry.orgiitk.ac.inbyjus.com While the classic Ullmann reaction often requires harsh conditions and stoichiometric copper, modern variations have been developed that use catalytic amounts of copper or other transition metals like palladium and nickel, with milder conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing symmetrical biaryls, but unsymmetrical couplings can be achieved by using one reactant in excess. wikipedia.orgbyjus.com
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization offers an alternative and powerful strategy for forming cyclic structures, including the cyclohexadienone ring system. gatech.edu These reactions can form complex polycyclic systems in a single step from acyclic precursors. nih.gov For instance, a suitably functionalized biphenyl aldehyde or ketone can undergo intramolecular cyclization to form new rings. rsc.org Research has shown that KOt-Bu/DMF can promote the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones to yield phenanthrenes, suggesting that similar strategies could be adapted to form six-membered rings. rsc.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are also relevant. For example, alkyne-tethered cyclohexadienones can be used to generate novel fused carbocycles through radical cascade cyclizations. nih.gov While this specific example leads to fused systems, the underlying principles of forming a cyclic structure from a tethered precursor are applicable to the synthesis of the non-fused cyclohexadienone moiety of the target compound.
Targeted Synthesis of the 2(1H)-one Moiety and Methyl Substitutions
The synthesis of the 2(1H)-one moiety with its specific trimethyl substitution pattern presents a significant regiochemical challenge. This requires precise control over precursor design and reaction conditions.
Precursor Synthesis and Functional Group Transformations (e.g., oxidation, rearrangement)
The synthesis of the cyclohexadienone ring often begins with a substituted phenol or anisole precursor. Functional group transformations are then employed to generate the desired ketone functionality. One common method is the oxidation of phenols. For example, dearomatization of the appropriate phenols can yield cyclohexadienones. nih.gov
Another approach involves the transformation of other functional groups. For instance, a ketone can be introduced onto a pre-formed ring through Friedel-Crafts acylation, followed by further modifications. The synthesis of biphenyl compounds from aromatic ketones with active methylene (B1212753) groups has been developed, showcasing a methodology that proceeds through hydroxymethylene ketones and enamino-ketones. wisdomlib.org
Regio- and Stereoselective Formation of the Cyclohexadienone Ring
Achieving the correct placement of the methyl groups and the carbonyl group on the cyclohexadienone ring requires high regioselectivity. The formation of the enone system can be accomplished through various methods, including the dehydrogenation of cyclohexanones. organic-chemistry.org For instance, palladium-catalyzed intramolecular oxidative alkylation of certain alkenyl β-diketones can form 2-cyclohexenones in high yield. organic-chemistry.org
The introduction of methyl groups can be achieved by alkylating an enolate of a cyclohexanone (B45756) with an appropriate methylating agent like methyl iodide. quora.com The regioselectivity of this alkylation is a critical factor. Furthermore, biocatalytic methods have been explored for the asymmetric synthesis of chiral 2-cyclohexenones, demonstrating the potential for high stereocontrol in these systems. acs.org Gold-catalyzed hydrative cyclization of 1,6-diynes has also been shown to produce 3-methyl-substituted cyclohexenone derivatives. organic-chemistry.orgnih.gov
Development of Novel Synthetic Pathways for Related Biphenyl Ketones
Research continues to uncover new and efficient methods for synthesizing biphenyl ketones and their derivatives. A novel method has been reported for synthesizing substituted biphenyls from aromatic ketones via the formation of enamino-ketones, which then react with malononitrile (B47326) under Knoevenagel conditions. wisdomlib.org
Furthermore, synthetic efforts have focused on hydroxylated biphenyl derivatives that feature an α,β-unsaturated ketone, which are of interest as potential drug candidates. nih.gov These studies contribute to the growing toolbox of reactions available for constructing complex biphenyl structures. An unconventional gas-phase synthesis has also been reported for biphenyl and its methyl-substituted derivatives through a phenylethynyl addition–cyclization–aromatization mechanism, highlighting innovative approaches to these core structures. rsc.org
Advanced Structural and Conformational Analysis of 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One
Conformation of the Biphenyl-Cyclohexadienone Scaffold
In substituted biphenyl (B1667301) systems, the dihedral angle is a result of the balance between two opposing forces: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation between the aromatic rings, which favors a planar arrangement. libretexts.org For biphenyl itself, the equilibrium dihedral angle is approximately 45°. libretexts.org The rotational dynamics around the central carbon-carbon single bond are characterized by an energy barrier that must be overcome for the rings to rotate relative to each other. The experimental barriers for rotation in biphenyl are 6.0 ± 2.1 kJ/mol at 0° and 6.5 ± 2.0 kJ/mol at 90°. comporgchem.com
In 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one, the presence of substituents on both rings significantly influences these parameters. The methyl groups on the cyclohexadienone ring and any substituents on the phenyl ring will interact, leading to a preferred range of dihedral angles to minimize steric strain. The rotational dynamics will also be affected, with larger substituents generally leading to higher rotational barriers. Computational methods, such as density functional theory (DFT), can be employed to calculate the conformational energy profile and determine the preferred dihedral angles and the energy barriers to rotation. nih.gov
The three methyl groups on the cyclohexadienone moiety of this compound play a pivotal role in dictating the molecule's conformational preferences. The methyl group at the 1-position and the two methyl groups at the 3- and 5-positions introduce significant steric bulk. This steric hindrance primarily affects the rotational freedom around the biphenyl linkage.
The interaction between the ortho-substituents on the phenyl ring and the substituents on the cyclohexadienone ring is a key determinant of the rotational barrier. The size of these ortho substituents is critical; larger groups will lead to greater steric repulsion and a higher energy barrier to rotation. libretexts.org The methyl groups on the cyclohexadienone ring contribute to this steric crowding, influencing the equilibrium dihedral angle and the energy required for interconversion between different rotational conformers (rotamers). This increased steric hindrance can reduce the conformational flexibility of the molecule, locking it into a more restricted set of conformations.
Atropisomerism in Substituted Biphenyl-Cyclohexadienone Systems
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is common in ortho-substituted biphenyl derivatives. libretexts.org
For atropisomerism to be observed, the energy barrier to rotation must be sufficiently high, typically in the range of 16 to 19 kcal/mole, to prevent spontaneous racemization at room temperature. libretexts.org The magnitude of this barrier is directly related to the steric bulk of the ortho substituents. nih.govnih.gov In the case of this compound and its derivatives, the combination of the methyl groups on the cyclohexadienone ring and any ortho substituents on the phenyl ring can create a substantial barrier to rotation.
The racemization of atropisomers occurs through the rotation around the central C-C bond, passing through a higher-energy planar transition state. The rate of this process is dependent on the height of the energy barrier and the temperature. Dynamic nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining these rotational barriers experimentally. nih.gov By studying the coalescence of NMR signals at different temperatures, the free energy of activation for the rotational process can be calculated. nih.gov Computational studies can also provide valuable insights into the transition state geometries and the energetic pathways for racemization. researchgate.net
| Parameter | Biphenyl | Substituted Biphenyls |
| Typical Dihedral Angle | ~45° libretexts.org | Varies with substituents |
| Rotational Barrier | Low (e.g., 6.0-6.5 kJ/mol) comporgchem.com | Higher, can lead to atropisomerism (16-19 kcal/mol required to prevent room temperature racemization) libretexts.org |
| Conformational Flexibility | High | Restricted by steric hindrance |
Tautomerism and Aromaticity Considerations for the 2(1H)-one Moiety
The 2(1H)-one moiety of the cyclohexadienone ring introduces the possibility of keto-enol tautomerism. This involves the migration of a proton and the shifting of double bonds to form an enol isomer, which in this case would be a substituted phenol (B47542).
The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the electronic nature of the substituents. Aromaticity plays a significant role in this equilibrium. The enol form, being a substituted phenol, possesses a fully aromatic ring, which provides a significant thermodynamic driving force for its formation. However, the stability of the keto form can be influenced by other structural features.
Computational methods can be used to investigate the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. semanticscholar.org Aromaticity can be quantitatively assessed using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.in These calculations can help to predict the dominant tautomeric form under different conditions. Experimental techniques like NMR and UV-vis spectroscopy can also provide evidence for the presence of different tautomers in solution. beilstein-journals.org
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, including bond lengths, bond angles, and the crucial dihedral angle between the phenyl and cyclohexadienone rings.
The crystal structure would reveal the preferred conformation of the molecule in the solid state, which may or may not be the same as the lowest energy conformation in solution. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can influence the packing of molecules in the crystal lattice and may stabilize a particular conformation. ebyu.edu.tr
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, it is possible to map the complete connectivity and stereochemistry of 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one.
Elucidation of Methyl Group Positions and Stereochemistry
The ¹H NMR spectrum provides critical information for locating the three methyl groups. Each methyl group gives rise to a distinct singlet or doublet, with chemical shifts indicative of its electronic environment. The methyl groups on the biphenyl (B1667301) ring are expected to resonate in the aromatic methyl region (δ ≈ 2.0-2.5 ppm), while the methyl group on the cyclohexenone ring will appear at a different chemical shift, influenced by the nearby carbonyl and alkene groups.
To definitively assign these signals and understand their spatial relationships, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY identifies protons that are close in space. Correlations between a methyl signal and specific aromatic or vinyl protons can unambiguously establish its position on either the phenyl or the cyclohexenone ring. Furthermore, the stereochemistry, particularly the relative orientation of the substituents on the cyclohexenone ring, can be inferred from the observed NOE contacts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound Note: These are predicted values based on typical chemical shift ranges for similar functional groups.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~190-200 |
| Aromatic Protons | 7.0-7.8 | ~125-145 |
| Alkene Proton | 6.0-6.5 | ~120-150 |
| Aliphatic Protons | 2.0-3.0 | ~30-50 |
| Aromatic Methyl Protons | 2.2-2.5 | ~20-25 |
| Aliphatic Methyl Proton | 1.0-1.5 | ~15-25 |
Variable Temperature NMR for Conformational Dynamics and Tautomeric Equilibria
The biphenyl unit is subject to restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. At room temperature, if the rotational barrier is low, a time-averaged spectrum is observed. Variable Temperature (VT) NMR studies can "freeze out" these dynamic processes. By lowering the temperature, the rate of rotation can be slowed sufficiently on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. fu-berlin.de This provides insight into the rotational energy barrier and the conformational preferences of the molecule.
Additionally, this compound can theoretically exist in a tautomeric equilibrium between the keto form (this compound) and its corresponding enol form. While the keto form is generally more stable, the equilibrium can be influenced by solvent and temperature. mdpi.comnih.gov VT-NMR can be used to study this equilibrium. fu-berlin.de Changes in the relative integrals of signals corresponding to the keto and enol forms at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the tautomerization process. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com
For this compound, the spectra would be dominated by vibrations corresponding to the carbonyl group, aromatic and aliphatic C-H bonds, and C=C bonds of the aromatic rings and the cyclohexenone moiety. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations for the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Carbonyl Stretching Frequencies and Environmental Influences
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an α,β-unsaturated ketone like the one present in the cyclohexenone ring, this band is expected in the range of 1650-1685 cm⁻¹. mdpi.com The exact frequency is sensitive to the molecular structure and its environment. Conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (typically 1715 cm⁻¹).
The polarity of the solvent can also influence the C=O stretching frequency. In polar solvents, hydrogen bonding or dipole-dipole interactions with the carbonyl oxygen can weaken the C=O bond, causing a shift to a lower wavenumber (a red shift). uhcl.edu Studying these shifts can provide information about intermolecular interactions.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850-2975 | Medium |
| C=O (Ketone, conjugated) | Stretching | 1650-1685 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Variable |
| C=C (Alkene) | Stretching | 1600-1650 | Medium-Weak |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Behavior
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophores in this compound are the biphenyl system and the conjugated enone system.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, allowing for the confirmation of its molecular formula, C₁₅H₁₆O.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would likely include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or the biphenyl group.
Loss of Carbon Monoxide: A common fragmentation for cyclic ketones is the expulsion of a neutral CO molecule after initial ring opening.
Cleavage of the Biphenyl Bond: Fragmentation at the single bond connecting the two phenyl rings.
McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
By identifying the mass-to-charge ratio (m/z) of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.gov
Table 3: Plausible Mass Spectrometry Fragments for this compound Note: Based on the molecular formula C₁₅H₁₆O (Molecular Weight: 224.29 g/mol ).
| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |
| 224 | [M]⁺˙ | Molecular Ion |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 196 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 154 | [C₁₂H₁₀]⁺˙ | Biphenyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
The enantiomeric characterization of this compound relies on the principles of chiroptical spectroscopy, which investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. The chirality in this specific biphenyl derivative arises not from a stereogenic carbon atom, but from hindered rotation around the single bond connecting the two phenyl rings. This phenomenon is known as atropisomerism, where the steric hindrance created by bulky substituents at the ortho positions prevents free rotation, locking the molecule into stable, non-superimposable mirror-image conformations (enantiomers). vedantu.comstackexchange.comlibretexts.orgyoutube.com
Circular Dichroism (CD) spectroscopy is a primary technique for studying such atropisomers. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) or the molar ellipticity ([θ]) as a function of wavelength.
Principles of Enantiomeric Characterization:
For a molecule like this compound, the two stable atropisomers would be expected to produce mirror-image CD spectra. One enantiomer will exhibit positive Cotton effects (peaks) at specific wavelengths, while its mirror image will show negative Cotton effects of equal magnitude at the same wavelengths. This property allows for several key characterizations:
Confirmation of Chirality: The presence of a non-zero CD signal confirms that the molecule is chiral and that the sample is not a racemic (50:50) mixture.
Determination of Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. A pure enantiomer will show the maximum possible signal intensity, while a racemic mixture will show no signal at all.
Assignment of Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration (designated as aR or aS for axial chirality) of the enantiomers can be determined. youtube.com
Hypothetical Spectroscopic Data:
While no experimental data has been published for this compound, one can postulate the expected findings from a CD spectroscopic analysis. The electronic transitions of the biphenyl chromophore would give rise to characteristic signals in the UV region. The data for the two atropisomers, (aR)- and (aS)-1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one, would be presented in a table format.
Table 1: Illustrative Circular Dichroism Data for Atropisomers This table is hypothetical and serves to illustrate the expected format and nature of experimental results.
| Atropisomer Configuration | Wavelength (λmax, nm) | Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹ |
| (aS)-isomer | ~280 | +15,000 |
| ~250 | -22,000 | |
| ~220 | +30,000 | |
| (aR)-isomer | ~280 | -15,000 |
| ~250 | +22,000 | |
| ~220 | -30,000 |
The successful separation of these atropisomers, likely via chiral chromatography, would be a prerequisite for their individual chiroptical characterization. nih.gov The stability of these isomers is crucial; they must have a sufficiently high rotational energy barrier to prevent racemization at room temperature, a characteristic of atropisomers. libretexts.orgpharmaguideline.com The study of such molecules contributes to a deeper understanding of axial chirality and has implications for stereoselective synthesis and materials science. rsc.orgrsc.orgrsc.org
Computational and Theoretical Investigations of 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One
Quantum Chemical Calculations (DFT) for Molecular and Electronic Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. DFT calculations can elucidate the optimized geometry, electronic distribution, and spectroscopic properties of 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one. While specific DFT studies on this exact molecule are not extensively available in the literature, we can infer its properties based on studies of structurally similar substituted biphenyls and ketones.
The defining structural feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. This rotation is subject to steric hindrance from substituents, particularly those in the ortho positions. In this compound, the methyl groups and the ketone functionality influence the rotational barrier around the C1-C1' bond.
Computational studies on various substituted biphenyls have shown that the energy barrier to rotation can be accurately predicted using DFT methods. For instance, studies on biphenyls with single ortho-substituents have determined rotational barriers up to 15.4 kcal/mol. nih.gov Attaching methyl groups at the ortho-positions of biphenyl generally increases the rotational barrier. researchgate.net The presence of multiple substituents, as in the case of this compound, would lead to a complex conformational energy hypersurface with multiple local minima corresponding to different rotational isomers (atropisomers).
The rotational barrier is influenced by both steric and electronic effects. The size of the ortho substituents is a primary factor; larger groups lead to higher rotational barriers. libretexts.org For the title compound, the interplay between the methyl groups and the ketone group will dictate the preferred dihedral angle in the ground state and the energy required for interconversion between different conformers. DFT calculations are instrumental in mapping this energy landscape and identifying the transition states for rotation. rsc.orgscispace.com
Table 1: Representative Rotational Barriers in Substituted Biphenyls
| Compound | Substituents | Experimental Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| Biphenyl | None | ~2.0 | High-level ab initio |
| 2-Methylbiphenyl | 2-CH₃ | ~7-10 | Dynamic NMR |
| 2,2'-Dimethylbiphenyl | 2,2'-(CH₃)₂ | ~19 | Dynamic NMR |
This table presents data for related compounds to illustrate the effect of substitution on rotational barriers.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethyl-substituted phenyl ring, while the LUMO is likely to be centered on the phenyl ketone moiety due to the electron-withdrawing nature of the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing the specific atomic orbitals that contribute to them. youtube.comyoutube.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Potential (μ): -(I + A) / 2
Electrophilicity Index (ω): μ² / (2η)
These descriptors help in quantitatively assessing the reactivity of the molecule. For instance, a high electrophilicity index suggests a strong electrophilic character. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. DFT calculations can be used to determine the partial atomic charges and to generate molecular electrostatic potential (MEP) maps. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potentials (typically colored blue), making them potential sites for nucleophilic interaction.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution or in the solid state. These simulations can reveal the preferred conformations and the dynamics of the rotation around the biphenyl linkage. researchgate.net By simulating the molecule in a solvent, one can study the influence of the solvent on its conformational preferences and dynamic behavior. acs.orgacs.org
MD simulations can also be used to calculate various thermodynamic properties, such as free energies of different conformations, which can provide a more complete picture of the conformational landscape than static calculations alone.
Quantitative Structure-Property Relationship (QSPR) Modeling for Biphenyl Ketones
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a particular property of interest.
For a class of compounds like biphenyl ketones, QSPR models could be developed to predict various properties such as boiling point, solubility, or even biological activity. The development of a QSPR model involves several steps:
Data Set Collection: A set of molecules with known property values is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property.
Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.
While specific QSPR studies on this compound are not readily found, QSPR models have been successfully applied to predict the properties of other classes of organic compounds, including polychlorinated biphenyls. nih.gov Such models can be valuable tools for screening large libraries of virtual compounds and for designing new molecules with desired properties.
Reactivity Profiles and Mechanistic Investigations Involving 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One
Reactions at the Cyclohexadienone Moiety
The cyclohexadienone portion of the molecule contains a carbonyl group and two carbon-carbon double bonds arranged in a conjugated system, making it a versatile substrate for various chemical transformations.
The carbonyl carbon in the cyclohexadienone ring is electrophilic and serves as a primary site for nucleophilic attack. This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral alkoxide intermediate.
The reactivity of the carbonyl group is influenced by both electronic and steric factors. Substituents on the ring can impact the electrophilicity of the carbonyl carbon. core.ac.uk In the case of 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one, the methyl groups at the C3 and C5 positions, along with the phenyl group at the C1 position, create significant steric hindrance around the carbonyl group. This steric congestion can impede the approach of bulky nucleophiles, thereby reducing the reaction rate compared to less hindered systems. researchgate.net However, a wide range of nucleophiles, particularly smaller ones, can still be expected to react.
Interactive Table: Predicted Products of Nucleophilic Addition
| Nucleophile (Reagent) | Predicted Product (after workup) | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr) | 1,2,3,5-Tetramethyl-1-phenylcyclohexa-2,5-dien-1-ol | 1,2-Addition (Grignard) |
| Phenyl lithium (C₆H₅Li) | 3,5-Dimethyl-1,2-diphenylcyclohexa-2,5-dien-1-ol | 1,2-Addition (Organolithium) |
| Sodium borohydride (B1222165) (NaBH₄) | 1,3,5-Trimethyl-[1,1'-biphenyl]-2-ol | 1,2-Reduction |
| Lithium aluminum hydride (LiAlH₄) | 1,3,5-Trimethyl-[1,1'-biphenyl]-2-ol | 1,2-Reduction |
| Hydrogen cyanide (HCN/KCN) | 2-cyano-1,3,5-trimethyl-[1,1'-biphenyl]-2-ol | Cyanohydrin Formation |
Carbonyl compounds with a hydrogen atom on the alpha-carbon can exist in equilibrium with their enol tautomer. psiberg.com For this compound, this keto-enol tautomerism results in the formation of 3',5'-dimethyl-[1,1'-biphenyl]-2-ol.
The position of this equilibrium is governed by several factors, including bond energies, substitution, and resonance. masterorganicchemistry.com In most simple ketone-enol systems, the keto form is thermodynamically more stable and predominates. psiberg.com However, a powerful driving force for enolization is the formation of an aromatic ring. masterorganicchemistry.comcomporgchem.com In the tautomerization of this compound, the enol form is a substituted phenol (B47542). The significant stabilization energy gained from forming a fully aromatic phenolic ring strongly favors the enol tautomer. Therefore, it is expected that the equilibrium for this compound lies heavily on the side of the phenolic enol form.
Interactive Table: Comparison of Keto and Enol Tautomers
| Feature | Keto Form (Cyclohexadienone) | Enol Form (Phenol) |
| Systematic Name | This compound | 3',5'-Dimethyl-[1,1'-biphenyl]-2-ol |
| Aromaticity | Non-aromatic dienone ring | Aromatic phenolic ring |
| Key Functional Groups | Ketone, Alkene | Phenol (Hydroxyl), Aromatic ring |
| Thermodynamic Stability | Less stable | More stable (due to aromaticity) |
| C=O Bond | Present | Absent |
| O-H Bond | Absent | Present |
Cyclohexadienones are known to undergo characteristic rearrangement reactions, most notably the dienone-phenol rearrangement. wikiwand.com This reaction is typically catalyzed by acid and involves the conversion of a cyclohexadienone into a thermodynamically stable, substituted phenol. wikipedia.orgslideshare.net The mechanism proceeds through protonation of the carbonyl oxygen, generating a carbocation that is stabilized by resonance. pw.live This is followed by a 1,2-shift of one of the substituents to an adjacent carbon.
For this compound, which is substituted at the C1, C3, and C5 positions, an acid-catalyzed rearrangement would likely involve the migration of either the phenyl group from C1 or a methyl group from C3 or C5. The relative migratory aptitude of substituents often follows the order of which group can better stabilize a positive charge. Generally, the migratory aptitude is phenyl > alkyl. wikiwand.comwikipedia.org Therefore, a 1,2-shift of the phenyl group is the most probable pathway, leading to the formation of a substituted biphenylol after deprotonation restores aromaticity.
Reactions on the Phenyl Ring
The reactivity of the phenyl ring in this compound towards substitution is governed by the directing and activating/deactivating effects of the attached trimethyl-cyclohexadienone group.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. pearson.com The substituent on the ring determines the rate and regioselectivity of the reaction. The trimethyl-cyclohexadienone group, being an alkyl-type substituent, is expected to be an activating group. pearson.com It donates electron density to the phenyl ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. msu.edu
Activating groups are typically ortho, para-directors because they can effectively stabilize the positive charge in the sigma complex intermediate when the electrophile adds to the ortho or para positions. pearson.comyoutube.com However, the significant steric bulk of the trimethyl-cyclohexadienone substituent would likely hinder attack at the ortho positions, making the para position the most probable site for substitution. xmu.edu.cn
Interactive Table: Predicted Regioselectivity of EAS on the Phenyl Ring
| Electrophilic Reagent | Electrophile | Expected Major Product |
| Br₂ / FeBr₃ | Br⁺ | 4'-Bromo-1,3,5-trimethyl[1,1'-biphenyl]-2(1H)-one |
| HNO₃ / H₂SO₄ | NO₂⁺ | 1,3,5-Trimethyl-4'-nitro[1,1'-biphenyl]-2(1H)-one |
| SO₃ / H₂SO₄ | SO₃ | 4'-(1,3,5-Trimethyl-2-oxo-cyclohexa-3,5-dienyl)benzenesulfonic acid |
| CH₃Cl / AlCl₃ | CH₃⁺ | 1,3,5,4'-Tetramethyl[1,1'-biphenyl]-2(1H)-one |
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This type of reaction is generally unfavorable for electron-rich aromatic rings like the phenyl group in the title compound. NAS typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group to sufficiently decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. Since the phenyl ring in this compound is activated by an electron-donating group and lacks a suitable leaving group, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Derivatization and Functionalization Strategies for 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One
Chemical Modifications of the Ketone and Olefinic Groups
The ketone and olefinic groups are prime targets for chemical modification due to their inherent reactivity. The electron-poor nature of the carbonyl carbon makes it susceptible to nucleophilic attack, while the conjugated double bonds can undergo various addition reactions. jackwestin.com
Ketone Group Modifications:
The carbonyl group can be transformed into a variety of other functional groups. Standard reactions include reduction to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com Further reactions with highly reactive nucleophiles, such as Grignard reagents (e.g., allylmagnesium chloride), can proceed with high stereoselectivity, particularly if the ketone substrate is conformationally biased. nih.gov These reactions are fundamental in creating new carbon-carbon bonds and introducing new stereocenters. nih.gov The ketone can also serve as a handle for forming imines and enamines through reactions with primary and secondary amines, respectively. jackwestin.com
Olefinic Group Modifications:
The conjugated double bonds in the dienone ring and the aromatic biphenyl (B1667301) system offer additional sites for functionalization. The α,β-unsaturated system can undergo conjugate addition reactions. For the aromatic biphenyl portion, remote C–H bond activation presents a powerful strategy for introducing new functional groups at specific positions. nih.gov For instance, nitrile-directed meta-C–H olefination can be achieved using palladium catalysis, allowing for the introduction of various α,β-unsaturated esters, ketones, and amides. nih.gov This method provides a pathway to modify the biphenyl core with high selectivity. nih.gov
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Ketone | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | Secondary Alcohol | jackwestin.com |
| Ketone | Nucleophilic Addition (Grignard) | Allylmagnesium chloride | Tertiary Alcohol | nih.gov |
| Ketone | Imine Formation | Primary Amines (R-NH₂) | Imine | jackwestin.com |
| Olefinic (Biphenyl C-H) | Remote C–H Olefination | Pd(OAc)₂, Ag₂CO₃, Olefin | meta-Olefinated Biphenyl | nih.gov |
Introduction of Heteroatoms and Formation of Heterocyclic Derivatives
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one framework can dramatically alter its electronic and structural properties, leading to the formation of novel heterocyclic derivatives. kyoto-u.ac.jpresearchgate.net These derivatives are of significant interest due to their prevalence in pharmacologically active compounds.
One common strategy involves converting existing functional groups. For example, a nitrile group, which can be introduced onto the biphenyl ring, is a versatile precursor for various nitrogen-containing heterocycles. nih.gov It can be readily converted into a tetrazole ring in the presence of an azide (B81097) reagent, a transformation that is particularly valuable in medicinal chemistry. nih.gov
Furthermore, the ketone functionality can be a starting point for building heterocyclic rings. Condensation reactions with reagents containing multiple heteroatoms can lead to a variety of five- and six-membered rings. For instance, reactions with hydrazines or hydroxylamines can yield pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. The synthesis of complex heterocyclic systems like pteridines often involves the condensation of diamino-heterocycles with dicarbonyl compounds, a strategy that could be adapted from precursors derived from the title compound. researchgate.net Similarly, 1,3,5-triazinane-2-ones and 1,3,5-oxadiazinane-2-ones can be synthesized through cyclocondensation reactions involving ureas and formaldehyde. researchgate.net
| Starting Moiety | Reagents/Reaction | Heterocyclic Product | Reference |
|---|---|---|---|
| Biphenyl-nitrile | Azide (e.g., NaN₃) | Tetrazole | nih.govresearchgate.net |
| α,β-Unsaturated Ketone | Hydrazine (H₂NNH₂) | Pyrazoline | semanticscholar.org |
| α,β-Unsaturated Ketone | Hydroxylamine (NH₂OH) | Isoxazoline | semanticscholar.org |
| Derived Diamine | Dicarbonyl Compound | Pyrazine | researchgate.net |
| Derived Urea | Formaldehyde, Amine | 1,3,5-Triazinane-2-one | researchgate.net |
Synthesis of Polyfunctionalized Analogues for Specific Applications
The synthesis of polyfunctionalized analogues of this compound is driven by the need for molecules with highly specific properties for applications in materials science and medicinal chemistry. This involves the sequential or one-pot introduction of multiple functional groups onto the core structure.
A powerful approach for creating polyfunctional aromatic compounds is the sequential cross-coupling of precursors with various organometallic reagents. nih.gov For example, a strategy analogous to the reaction of benzal diacetates with organozinc reagents could be envisioned. Such a method allows for a one-pot, two-step synthesis where different aryl or alkyl groups can be introduced sequentially, leading to complex, unsymmetrical poly-aryl or alkyl-aryl structures. nih.gov
The presence of a ketone allows for diastereoselective additions, enabling precise control over the stereochemistry of new functional groups. nih.gov This is crucial when synthesizing analogues for biological applications where specific stereoisomers are required for activity. The olefinic bonds also provide handles for further diversification. rsc.org By combining modifications at the ketone, the dienone system, and the biphenyl core, a vast array of polyfunctionalized molecules can be accessed. For instance, a C-H functionalization to add an olefin, followed by reduction of the ketone and subsequent etherification, would yield a complex molecule with multiple functional points for further chemistry or for tuning its physical properties.
| Synthetic Strategy | Key Transformation | Potential Application | Reference |
|---|---|---|---|
| Sequential Cross-Coupling | One-pot reaction with different organozinc reagents | Materials Science (e.g., ligands, functional polymers) | nih.gov |
| Stereoselective Addition & Derivatization | Diastereoselective Grignard addition to ketone followed by further modification | Chiral Auxiliaries, Medicinal Chemistry | nih.gov |
| Combined C-H Functionalization and Ketone Chemistry | Palladium-catalyzed olefination of biphenyl ring and reduction/alkylation of ketone | Drug Discovery (complex scaffolds) | nih.gov |
Stereoselective Synthesis and Chiral Control of 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One Analogues
Asymmetric Synthetic Methodologies for Related Chiral Biphenyl (B1667301) Ketones
The asymmetric synthesis of chiral biphenyl ketones can be broadly categorized into atroposelective synthesis and diastereoselective or enantioselective transformations. These methods aim to control the stereochemical outcome of the reaction to favor the formation of one enantiomer over the other.
Atroposelective synthesis refers to the direct formation of a chiral biaryl axis with control over its stereochemistry. A prominent strategy in this regard is the transition metal-catalyzed cross-coupling reaction. acs.org For instance, the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, can be rendered atroposelective by employing chiral ligands. acs.orgresearchgate.net These chiral ligands coordinate to the metal center, creating a chiral environment that influences the stereochemical course of the reductive elimination step, which is often the stereochemistry-determining step. researchgate.net
Another approach involves the desymmetrization of prochiral biphenyl precursors. For example, the asymmetric synthesis of axially chiral biaryls has been achieved through the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using a chiral template. acs.org While this example leads to biphenols, the underlying principle of using a chiral auxiliary to differentiate two prochiral faces or groups can be conceptually extended to the synthesis of biphenyl ketones.
Recent advancements have also explored organocatalytic methods for atroposelective synthesis, offering a metal-free alternative. researchgate.net Chiral phosphoric acids, for example, have been utilized as catalysts in the synthesis of axially chiral biaryls. researchgate.net
A summary of representative atroposelective Suzuki-Miyaura coupling conditions for the synthesis of axially chiral biaryls is presented in the table below.
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | 2-bromo-3-hydroxytoluene | Phenylboronic acid | Pd(OAc)₂ / (S)-sSPhos | Na₃PO₄ | Toluene/H₂O | 73 | 92 |
| 2 | 2-bromo-3-chloro-phenol | Phenylboronic acid | Pd(OAc)₂ / (S)-sSPhos | Na₃PO₄ | Toluene/H₂O | - | 99 |
| 3 | 2-bromo-3-methyl-phenol | Phenylboronic acid | Pd(OAc)₂ / (S)-sSPhos | Na₃PO₄ | Toluene/H₂O | - | - |
| 4 | 4-bromoestrone deriv. | Phenylboronic acid | Pd(OAc)₂ / (S)-sSPhos | Na₃PO₄ | Toluene/H₂O | - | 19:1 dr |
Data adapted from a study on atroposelective Suzuki-Miyaura coupling to form axially chiral biphenols, illustrating the general principles applicable to biphenyl synthesis. acs.org
Diastereoselective and enantioselective transformations are powerful strategies for the synthesis of chiral biphenyl ketones, often involving a "central-to-axial chirality transfer." nih.govnih.gov In this approach, a pre-existing stereocenter in the molecule directs the formation of the chiral axis. nih.govnih.gov
For example, a method for the enantioselective synthesis of biphenols from 1,4-diketones has been reported, where the key step is a highly selective transfer of central to axial chirality during a double aromatization event. nih.govnih.gov This concept of traceless chirality exchange, where the initial stereocenters are destroyed upon formation of the chiral axis, is a sophisticated strategy in asymmetric synthesis. nih.gov
Diastereoselective approaches can also be employed, where a chiral auxiliary is attached to the biphenyl precursor. The auxiliary then directs a subsequent reaction, such as a ring-closing metathesis or an intramolecular coupling, to favor the formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched biphenyl ketone.
A study on the diastereoselective synthesis of axially chiral biaryls through an electrochemically enabled cyclization cascade demonstrates the principle of central-to-axial chirality transfer. nih.gov Although this specific example leads to imidazopyridine-based biaryls, the underlying strategy of using a chiral precursor to control the stereochemistry of the resulting biaryl axis is broadly applicable.
The stereoselective synthesis of axially chiral biaryl diketones has been achieved through the ring-opening of optically active dihydrophenanthrene-9,10-diols, showcasing a chirality relay mechanism. nih.gov
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a crucial technique for the separation of a racemic mixture of chiral biphenyl ketones into their individual enantiomers. wikipedia.org Common methods include diastereomeric crystallization and chiral chromatography.
The most traditional method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic biphenyl, if it contains a suitable functional group like a carboxylic acid or an amine, with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org
Chiral column chromatography, particularly high-performance liquid chromatography (HPLC), is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the resolution of atropisomers. researchgate.net
The separation of atropisomers can be challenging due to the potential for on-column interconversion if the rotational barrier is not sufficiently high. nih.gov Therefore, low-temperature conditions are often critical to prevent racemization during the chromatographic separation. nih.gov
Below is a table summarizing the chiral HPLC conditions for the separation of representative axially chiral biaryl diketones.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |
| Axially Chiral Biaryl Diketone 1 | Chiralcel OD-3 | Isopropanol/Hexane = 2:98 | 0.8 | 254 | 12.9 (minor), 15.8 (major) |
| Axially Chiral Biaryl Diketone 2 | Chiralcel OD-3 | Isopropanol/Hexane = 3:97 | 0.8 | 254 | 33.7 (minor), 38.5 (major) |
| Axially Chiral Biaryl Diketone 3 | Chiralcel IC-3 | Isopropanol/Hexane = 3:97 | 0.8 | 254 | 15.7 (major), 18.4 (minor) |
Data adapted from a study on the stereoselective synthesis of axially chiral biaryl diketones. nih.gov
Spectroscopic and Computational Methods for Absolute Configuration Assignment
Once the enantiomers of a chiral biphenyl ketone have been separated, determining their absolute configuration (the actual three-dimensional arrangement of the atoms) is essential. A combination of spectroscopic and computational methods is typically employed for this purpose. frontiersin.orgresearchgate.net
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for assigning absolute configuration. nih.govnih.gov The primary techniques include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. nih.govyoutube.com
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. youtube.com
For a reliable assignment of the absolute configuration, the experimental chiroptical spectra are compared with the spectra predicted by quantum chemical calculations, most commonly using density functional theory (DFT). frontiersin.orgresearchgate.netnih.gov The process involves:
Performing a conformational search to identify the low-energy conformers of the molecule.
Optimizing the geometries of these conformers using DFT.
Calculating the chiroptical spectra (ECD, VCD, or ORD) for each conformer.
Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.
Comparing the calculated spectrum with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration. nih.gov
In cases where the biphenyl ketone itself is not a strong chromophore, derivatization with a "chiroptical probe" can be employed. This involves attaching an achiral chromophoric group to the chiral molecule, which then gives rise to a diagnostic chiroptical signal from which the absolute configuration can be deduced.
Applications of 1,3,5 Trimethyl 1,1 Biphenyl 2 1h One As a Molecular Building Block
Scaffold for Chemical Sensing and Probe Development
It is possible that this specific compound has not yet been synthesized, or if it has, its applications in the specified fields have not been explored or published in publicly accessible literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
